![molecular formula C12H9N3O3S B14394244 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-10-3](/img/structure/B14394244.png)
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
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Overview
Description
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthoquinone core and a triazole ring, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3+2] cycloaddition reaction. This method involves the reaction of easily available starting materials under mild conditions, resulting in high yields and good atom economy . The reaction conditions are eco-friendly and do not require the use of metals, making it a sustainable approach .
Chemical Reactions Analysis
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it has been studied for its antitumor effects. Compounds with a naphtho[2,3-d][1,2,3]triazole-4,9-dione scaffold have exhibited inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an attractive target for cancer therapy . Additionally, these compounds have been found to induce reactive oxygen species (ROS) production, leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest in cancer cells .
Mechanism of Action
The mechanism of action of 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of hDHODH, which plays a crucial role in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to the accumulation of ROS, causing oxidative stress and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole derivatives, such as 1,4-disubstituted 1,2,3-triazoles. These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture . The unique combination of the naphthoquinone core and the triazole ring in this compound contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
89683-10-3 |
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Molecular Formula |
C12H9N3O3S |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
5-ethylsulfinyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C12H9N3O3S/c1-2-19(18)7-5-3-4-6-8(7)12(17)10-9(11(6)16)13-15-14-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
NHVQSXUTLKLIGW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
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